Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Methods: The synthesis of TFMP involves substitution reactions with bromo- and iodopyridines.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Pharmaceutical Sciences
Field: Organic Chemistry
Methods: The synthesis involves substitution reactions.
Results: The synthesized compounds can be used in various chemical reactions.
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a carbonitrile functional group. Its molecular formula is C₈H₈BrN₃O, and it has a molecular weight of approximately 228.07 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity.
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has shown potential biological activities, particularly as a protein kinase inhibitor. Such compounds are crucial in regulating cell cycle control and may have applications in cancer therapy. The specific mechanisms of action and therapeutic efficacy are subjects of ongoing research, but preliminary studies indicate that this compound could modulate pathways involved in cellular proliferation and survival .
Several synthesis methods have been reported for 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile:
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile has several applications:
Interaction studies involving 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile focus on its binding affinity to various biological targets. Preliminary findings suggest that it interacts with specific kinases involved in signal transduction pathways. Further studies are necessary to elucidate its pharmacokinetic properties and potential off-target interactions.
Several compounds share structural similarities with 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Bromo-6-methylpicolinonitrile | 1173897-86-3 | 0.80 | Lacks methoxy group; contains only methyl and cyano groups |
5-Bromo-4-methylpicolinonitrile | 886364-86-9 | 0.76 | Different substitution pattern; no methoxy group |
4-Bromopyridine-2-carbonitrile | 62150-45-2 | 0.78 | Different position of bromine; lacks methyl and methoxy groups |
3-Bromo-6-methylpicolinonitrile | 717843-48-6 | 0.77 | Bromine at different position; similar methyl group |
5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.75 | Contains bromine but differs in substitution pattern |
These comparisons illustrate how the presence of specific functional groups like methoxy and carbonitrile distinguishes 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile from its analogs, potentially influencing its chemical behavior and biological activity.
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile (CAS: 2095410-94-7) is a heterocyclic organic compound with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol. Its structure features a pyridine ring substituted at the 3-position with a nitrile group (-C≡N), a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 4-position, and a bromine atom at the 5-position.
Property | Value/Descriptor |
---|---|
IUPAC Name | 5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile |
SMILES | CC1=C(C(=NC=C1C#N)OC)Br |
InChIKey | IGXQLAVKJVHVMS-UHFFFAOYSA-N |
Molecular Formula | C₈H₇BrN₂O |
Topological Polar Surface Area | 58.2 Ų |
The nitrile group at position 3 enhances electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions. The bromine atom at position 5 serves as a versatile site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
The compound emerged in the early 21st century as part of efforts to expand the library of functionalized pyridines for drug discovery. Pyridine derivatives have long been valued for their bioactivity, but the introduction of bromine and nitrile groups in this scaffold addressed limitations in selectivity and synthetic flexibility. Early studies focused on its role as a precursor for kinase inhibitors, leveraging its ability to form hydrogen bonds with target enzymes.
Key milestones include:
This compound is pivotal in three domains: